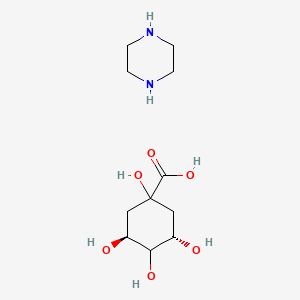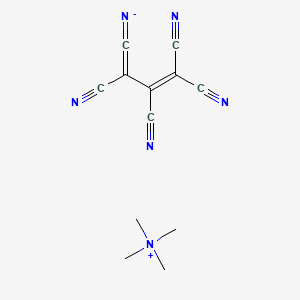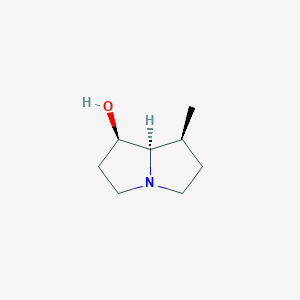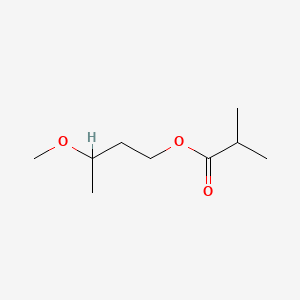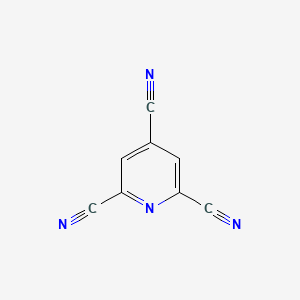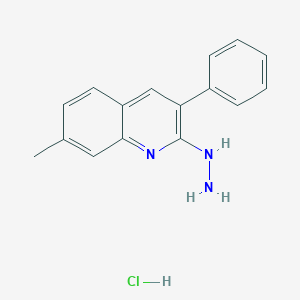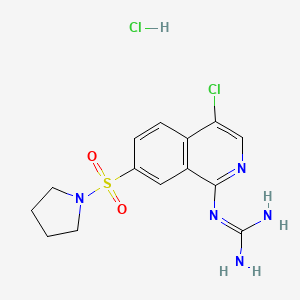![molecular formula C30H32N2P2 B13760497 (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphine. The reaction is carried out under inert conditions, often using a solvent such as toluene or THF (tetrahydrofuran). The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial.
Wirkmechanismus
The mechanism of action of (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane involves its ability to coordinate with metal centers, forming chiral complexes. These complexes can then catalyze various reactions with high enantioselectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in asymmetric catalysis.
(R,R)-DIOP: A chiral diphosphine ligand similar in structure and function.
Uniqueness
(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a valuable tool in both academic and industrial research.
Eigenschaften
Molekularformel |
C30H32N2P2 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
(1R,2R)-1-N,2-N-bis(diphenylphosphanyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C30H32N2P2/c1-5-15-25(16-6-1)33(26-17-7-2-8-18-26)31-29-23-13-14-24-30(29)32-34(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-/m1/s1 |
InChI-Schlüssel |
CVIZLIDGRKELOD-LOYHVIPDSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)NP(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCC(C(C1)NP(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


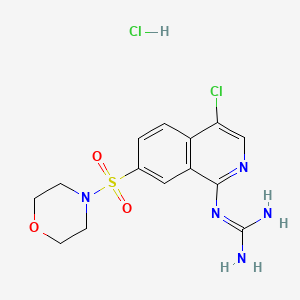
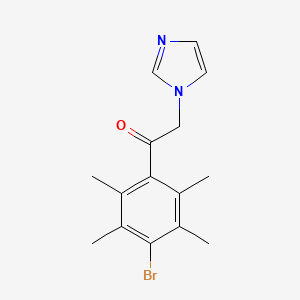
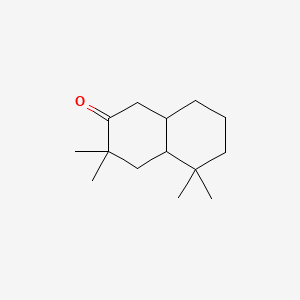

![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
